Dihydrothebainone is synthesized primarily from thebaine, which is obtained from Papaver somniferum, the opium poppy. Thebaine itself is a naturally occurring alkaloid that serves as a precursor for various synthetic opioids. The synthesis of dihydrothebainone can also involve starting materials like 3-methoxyphenethylamine, which undergoes several chemical transformations to yield the final product.
Dihydrothebainone is classified under the following categories:
The synthesis of dihydrothebainone can be achieved through several methods, with notable approaches including:
Dihydrothebainone has a complex molecular structure characterized by:
Dihydrothebainone participates in various chemical reactions that are crucial for its transformation into other compounds:
The reactions often involve:
The mechanism by which dihydrothebainone exerts its effects is primarily through interaction with opioid receptors in the central nervous system. It acts as an agonist at these receptors, leading to analgesic effects similar to those observed with other opioid compounds.
Dihydrothebainone has several scientific uses:
Dihydrothebainone (systematic name: 4-Hydroxy-3-methoxy-17-methylmorphinan-6-one) is a semisynthetic morphinan alkaloid with the molecular formula C₁₈H₂₃NO₃ and a molecular weight of 301.38 g/mol. This ketone derivative is characterized by its partially saturated phenanthrene core featuring a conjugated enone system across rings B and C. The compound exists as a white to off-white crystalline solid under standard conditions and exhibits moderate solubility in polar organic solvents like ethanol and methanol, but limited solubility in water. Its structural complexity arises from five chiral centers (C5, C6, C9, C13, C14), conferring significant stereochemical specificity to its pharmacological interactions [3] [8].
Table 1: Fundamental Chemical Properties of Dihydrothebainone
Property | Value/Description |
---|---|
Chemical Name | 4-Hydroxy-3-methoxy-17-methylmorphinan-6-one |
Molecular Formula | C₁₈H₂₃NO₃ |
Molecular Weight | 301.38 g/mol |
PubChem CID | 5355412 |
Melting Point | 229.5–231.5°C (literature report) |
Key Functional Groups | Phenolic hydroxyl, methoxy, tertiary amine, cyclohexanone |
The enone chromophore (α,β-unsaturated ketone) between C6 and C7 contributes to its UV-Vis absorption maximum at approximately 285 nm, a feature utilized in analytical detection. Spectroscopic characterization reveals distinctive IR stretches: carbonyl vibration at ~1680 cm⁻¹ (conjugated ketone), aromatic C=C at 1600 cm⁻¹, and phenolic O-H stretch at 3200–3500 cm⁻¹. Nuclear magnetic resonance (NMR) spectra show characteristic downfield shifts for the C7 olefinic proton (δ ~6.0 ppm) and the C6 carbonyl carbon (δ ~200 ppm) [4] [8].
Dihydrothebainone occupies a pivotal biosynthetic and synthetic position within the morphinan alkaloid family. It is structurally positioned between the natural opiate precursor thebaine (4,5-epoxy-3,6-dimethoxy-17-methylmorphin-6,8-diene) and clinically significant opioids like dihydrocodeinone (hydrocodone). Its formation involves the partial hydrogenation of thebaine's diene system (Δ⁶,Δ⁸) and the selective reduction of the conjugated enone, yielding a saturated morphinan skeleton while retaining the C6 carbonyl and phenolic hydroxyl groups [4] [10].
Table 2: Stereochemical Relationships at Key Chiral Centers
Chiral Center | Configuration in Natural (-)-Series | Functional Significance |
---|---|---|
C5 | R | Determines B/C ring fusion geometry |
C6 | S (ketone) | Influences C-ring conformation |
C9 | R | Affects C/D trans ring junction |
C13 | S | Critical for nitrogen basicity |
C14 | R | Determines stereorelationship to C13 |
The stereochemical configuration of dihydrothebainone mirrors that of natural (-)-morphine alkaloids. X-ray crystallography and degradation studies confirm that the C14 hydrogen maintains a cis orientation relative to the ethanamine bridge at C13, resulting in a strain-free conformation essential for opioid receptor recognition. This configuration was historically deduced by Schopf and Pfeifer through oxide ring closure studies and later confirmed by Rapoport using lead tetraacetate oxidation kinetics of derived tetrols [1] [8]. The C6 carbonyl differentiates dihydrothebainone from dihydrocodeine (C6 alcohol) and provides a versatile handle for chemical modifications en route to other opioid scaffolds.
Dihydrothebainone serves as a precursor to clinically deployed opioids rather than a therapeutic agent itself. Its significance lies primarily in its role as an advanced intermediate in synthesizing µ-opioid receptor (MOR) agonists like hydrocodone, oxycodone, and hydromorphone. While direct pharmacological data on dihydrothebainone is limited, its structural analogs exhibit varying affinity for opioid receptors depending on C6 oxygenation and C14 substitution. Compounds with C6-ketones generally demonstrate higher lipophilicity and faster blood-brain barrier penetration than their C6-alcohol counterparts, influencing their pharmacokinetic profiles [4] [9].
Metabolically, dihydrothebainone undergoes hepatic reduction via carbonyl reductases to yield dihydrocodeine, analogous to the metabolism of hydrocodone to hydromorphone. This biotransformation highlights its metabolic kinship with clinically relevant opioids. Research indicates that modifications at C6 (e.g., conversion to oxime or azide derivatives) can yield compounds with mixed agonist-antagonist profiles or κ-opioid receptor (KOR) selectivity, making dihydrothebainone a versatile scaffold for exploring opioid receptor subtype specificity [6] [8]. Its inherent chemical reactivity (enone system, phenolic OH, tertiary amine) enables the synthesis of molecular probes for studying opioid receptor structure and function, including radiolabeled analogs for binding assays.
Rice's optimized protocol: Bromoketal 12 undergoes deketalization to bromoketone 13, which undergoes Grewe cyclization in TFMSA/NH₄F·HF at 0°C to afford ( ± )-1-bromo-N-formylnordihydrothebainone (17) in 60% yield after crystallization. Subsequent deformylation and debromination yield nordihydrothebainone [5].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7